molecular formula C23H20N2 B597165 2-(1-Tritylaziridin-2-yl)acetonitrile CAS No. 1263279-81-7

2-(1-Tritylaziridin-2-yl)acetonitrile

Cat. No.: B597165
CAS No.: 1263279-81-7
M. Wt: 324.427
InChI Key: KUFZDUQIKUDLPA-UHFFFAOYSA-N
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Description

2-(1-Tritylaziridin-2-yl)acetonitrile is an organic compound with the molecular formula C23H20N2 . This structure features an aziridine ring, a three-membered heterocycle known for its ring strain and reactivity, which is protected by a trityl (triphenylmethyl) group. The trityl group is a common protecting group in synthetic organic chemistry, often used to shield nitrogen atoms during multi-step synthesis, thereby modulating reactivity and improving solubility . The simultaneous presence of the aziridine ring and an acetonitrile moiety provides two distinct reactive sites, making this molecule a potential intermediate for the synthesis of more complex nitrogen-containing compounds. Researchers may find value in this compound for exploring novel reaction pathways, particularly in nucleophilic ring-opening reactions of the aziridine or further functionalization of the nitrile group. Such chemistries are fundamental in developing pharmaceuticals, agrochemicals, and functional materials. The structure suggests potential application as a building block in medicinal chemistry and heterocyclic synthesis. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-tritylaziridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2/c24-17-16-22-18-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFZDUQIKUDLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677543
Record name [1-(Triphenylmethyl)aziridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263279-81-7
Record name [1-(Triphenylmethyl)aziridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1 Tritylaziridin 2 Yl Acetonitrile and Its Analogs

Direct Aziridination Approaches for Nitrile-Containing Substrates

The direct formation of the aziridine (B145994) ring on a molecule already containing the nitrile moiety is an efficient synthetic strategy. This typically involves the addition of a nitrene or its equivalent across a carbon-carbon double bond.

Nitrene Addition to Olefins for Aziridine Formation

The addition of a nitrene to an olefin is a fundamental method for constructing aziridines. Nitrenes, which are neutral, electron-deficient nitrogen species, can be generated from various precursors, such as azides, through thermal or photochemical decomposition. These reactive intermediates can then undergo a cycloaddition reaction with an alkene to form the three-membered aziridine ring. For substrates containing a nitrile group, such as α,β-unsaturated nitriles, the reaction must favor aziridination of the double bond over other potential side reactions.

Recent developments have focused on metal-free aziridination methods. For instance, the aziridination of unactivated olefins can be achieved using N-aminopyridinium salts. This method has been shown to be effective for terminal alkenes that feature various substituents, including nitrile groups. acs.org The reaction likely proceeds through a highly electrophilic N-pyridinium iminoiodinane intermediate, which favors reaction at electron-rich carbon-carbon double bonds. acs.org

Another approach involves the use of hypervalent iodine reagents, which can act as nitrene sources for transition-metal-catalyzed aziridination. nih.gov However, these methods can have drawbacks related to the preparation and stability of the reagents and the generation of stoichiometric byproducts like iodobenzene. nih.gov

Stereoselective Aziridination Protocols

Achieving stereoselectivity in the aziridination of nitrile-containing substrates is a significant challenge. For α,β-unsaturated carbonyl compounds, a related class of substrates, stereoselective aziridination has been accomplished through a 1,4-addition of a chloramine (B81541) salt, followed by the cyclization of the resulting enolate. nih.gov This process, which avoids transition metals, can be rendered stereoselective by using optically active phase-transfer catalysts. nih.gov A similar strategy could conceptually be applied to α,β-unsaturated nitriles.

The use of chiral catalysts in palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) has shown high enantioselectivity in reactions involving nitrogen heterocycles and vinyl aziridines. nih.gov For example, the reaction between 1H-pyrrole-2-carbonitrile and a vinyl aziridine, in the presence of a chiral palladium catalyst, can produce N-alkylated products in high yield and enantiomeric excess. nih.gov While this is not a direct aziridination, it demonstrates that high levels of stereocontrol are achievable in reactions involving nitrile-containing substrates and aziridine rings.

Furthermore, the development of chiral hydrogen-bond donor catalysts has been explored for asymmetric allylations, which represents another avenue for creating chiral nitrogen-containing compounds from unsaturated precursors. nih.gov

Cyclization Strategies for the Aziridine Moiety

An alternative to direct aziridination is the construction of the aziridine ring from a pre-functionalized acyclic precursor. These methods rely on an intramolecular reaction to form the three-membered ring.

Intramolecular Nucleophilic Displacement Reactions

The formation of aziridines can be achieved through the intramolecular cyclization of substrates containing both an amine and a suitable leaving group in a vicinal (1,2) relationship. This is a classic SN2-type reaction where the amine acts as the nucleophile, displacing the leaving group to form the ring. One of the earliest examples of this is the Gabriel synthesis. For a precursor to 2-(aziridin-2-yl)acetonitrile, this would involve a molecule containing an amino group and a leaving group on adjacent carbons, with a cyanomethyl group also present.

The most common version of this reaction involves the cyclization of β-haloamines. nih.gov In this process, a 2-haloamine is treated with a base, which deprotonates the amine, increasing its nucleophilicity and facilitating the intramolecular displacement of the halide to generate the aziridine. nih.gov

Approaches from Amino Alcohols and Halogenated Precursors

Vicinal amino alcohols are readily available precursors for aziridines. The hydroxyl group, however, is a poor leaving group and must first be converted into a better one, such as a sulfonate ester (e.g., tosylate or mesylate) or a sulfate (B86663) ester.

The Wenker synthesis is a well-established method that converts a β-amino alcohol to an aziridine. wikipedia.orgorganic-chemistry.org In its original form, the amino alcohol is reacted with sulfuric acid at high temperatures to form a sulfate monoester, which is then cyclized upon treatment with a strong base like sodium hydroxide (B78521). wikipedia.org Modified, milder versions of the Wenker synthesis have been developed to improve yields and accommodate more sensitive substrates. organic-chemistry.orgresearchgate.netorganic-chemistry.org For example, using chlorosulfonic acid allows for the conversion of amino alcohols to their hydrogen sulfates, which can then be cyclized under basic conditions. researchgate.netorganic-chemistry.org

Another common strategy involves the tosylation of the amino alcohol. Two alternative one-pot procedures have been developed for the direct conversion of 2-amino alcohols to N-tosyl aziridines. organic-chemistry.orgresearchgate.net

Method A: For more substituted amino alcohols, treatment with tosyl chloride and potassium carbonate in acetonitrile (B52724) is effective. researchgate.net

Method B: For less hindered amino alcohols, tosylation and in situ cyclization can be achieved with potassium hydroxide in a water/dichloromethane (B109758) system. researchgate.net

These methods are attractive because they use simple inorganic bases and generate only inorganic salts as byproducts. researchgate.net The resulting N-tosyl group can often be removed later if the N-H or another N-substituted aziridine is desired.

MethodPrecursorReagentsBaseSolventKey Features
Modified Wenker β-Amino alcoholChlorosulfonic AcidNaOH-Forms sulfate ester intermediate; suitable for various substituted aminoethanols. researchgate.netorganic-chemistry.org
One-Pot Tosylation A Higher substituted 2-amino alcoholTosyl ChlorideK₂CO₃AcetonitrileGood yields for more sterically hindered substrates. researchgate.net
One-Pot Tosylation B Less hindered 2-amino alcoholTosyl ChlorideKOHWater/CH₂Cl₂High yields for less hindered substrates; uses biphasic system. researchgate.net

Introduction and Retention of the Trityl Protecting Group on Aziridines

The trityl (triphenylmethyl, Tr) group is a bulky N-protecting group. Its introduction and removal require careful consideration of the stability of the aziridine ring.

The trityl group is typically introduced using trityl chloride (Tr-Cl) in the presence of a base. However, the aziridine ring, particularly when strained, can be sensitive to the acidic conditions (generation of HCl) that can arise during this reaction. Highly branched aziridines are known to be unstable under acidic conditions, which can lead to ring-opening or rearrangement. researchgate.net Therefore, non-acidic methods are preferred.

Mild conditions for the tritylation of secondary alcohols have been developed using tritylium (B1200429) trifluoroacetate, generated in situ from trityl alcohol and trifluoroacetic anhydride, which may be adaptable for N-tritylation of aziridines. nih.gov The use of a non-nucleophilic base like diisopropylethylamine (DIEA) is crucial to neutralize the acid byproduct without promoting side reactions. nih.gov

The stability of the N-trityl group is a key concern during subsequent synthetic steps. The trityl group is known to be labile under acidic conditions. Attempted deprotection of N-tritylaziridines using trifluoroacetic acid (TFA) in dichloromethane (DCM) often results in the formation of ring-opened products rather than the desired N-H aziridine. researchgate.net This highlights the challenge of retaining the aziridine ring while manipulating the trityl group.

Integration of the Acetonitrile Moiety into Aziridine Frameworks

The introduction of the acetonitrile group (–CH₂CN) at the C-2 position of the 1-tritylaziridine framework is a key synthetic challenge. This can be accomplished through two primary strategies: direct cyanomethylation of an appropriate aziridine precursor or the chemical transformation of a pre-existing functional group at the C-2 position into the desired acetonitrile functionality.

Direct cyanomethylation involves the reaction of a suitable aziridine electrophile with a cyanomethyl nucleophile. One plausible, though not explicitly documented, approach would be the alkylation of a cyanomethyl anion with a 2-halo-1-tritylaziridine. However, the stability of such halo-aziridines can be a limiting factor.

A more common and versatile approach is the ring-opening of an activated aziridine with a cyanide source, followed by subsequent manipulation to achieve the target structure. Aziridines, being strained three-membered rings, are susceptible to nucleophilic ring-opening reactions. wikipedia.org The regioselectivity of this opening is influenced by the substituents on the aziridine ring and the nature of the nucleophile and any activating electrophile. nih.govfrontiersin.org For N-tritylaziridines, which are considered non-activated, activation of the ring nitrogen is typically required to facilitate ring-opening. nih.gov

While direct cyanomethylation of the intact aziridine ring is not a widely reported method, related cyanomethylation reactions on other heterocyclic systems provide insight into potential synthetic pathways. For instance, metal-catalyzed cyanomethylation has been successfully applied to imines and other substrates. nih.gov

A hypothetical cyanomethylation strategy for a related aziridine could involve the reaction of an N-activated aziridine with a cyanomethylating agent. The choice of the activating group on the nitrogen is crucial for the success of such a reaction.

A more practical and widely applicable approach to the synthesis of 2-(1-tritylaziridin-2-yl)acetonitrile involves the conversion of a pre-existing functional group at the C-2 position of the aziridine ring. This multi-step approach offers greater flexibility and control over the synthesis.

A common precursor for this transformation is 2-(1-tritylaziridin-2-yl)methanol. This alcohol can be synthesized from the corresponding amino alcohol via the Wenker synthesis or other aziridination methods, followed by N-tritylation. The hydroxyl group of 2-(1-tritylaziridin-2-yl)methanol can then be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, would yield the desired this compound.

Table 1: Two-Step Conversion of 2-(1-tritylaziridin-2-yl)methanol to this compound

StepReactantReagentsProductNotes
12-(1-Tritylaziridin-2-yl)methanol1. p-Toluenesulfonyl chloride (TsCl), Pyridine2-(1-Tritylaziridin-2-yl)methyl tosylateFormation of a good leaving group.
22-(1-Tritylaziridin-2-yl)methyl tosylateSodium cyanide (NaCN), DMSOThis compoundSN2 displacement of the tosylate by the cyanide nucleophile.

Another viable synthetic route starts from 1-tritylaziridine-2-carbaldehyde. This aldehyde can be subjected to a one-carbon homologation to introduce the nitrile functionality. A well-established method for this transformation is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). organic-chemistry.orgchemicalbook.com The reaction of an aldehyde with TosMIC in the presence of a base leads to the formation of a nitrile with one additional carbon atom. organic-chemistry.org This reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the nitrile.

Table 2: Van Leusen Reaction for the Synthesis of this compound

ReactantReagentBaseSolventProduct
1-Tritylaziridine-2-carbaldehydeTosylmethyl isocyanide (TosMIC)Potassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)/EthanolThis compound

The choice of synthetic methodology depends on the availability of starting materials, the desired scale of the reaction, and the stereochemical requirements of the final product. The transformation of existing functional groups on the aziridine ring generally provides a more reliable and higher-yielding pathway to this compound and its analogs compared to direct cyanomethylation strategies.

Reactivity and Transformation Pathways of 2 1 Tritylaziridin 2 Yl Acetonitrile

Aziridine (B145994) Ring-Opening Reactions

The significant ring strain inherent in the three-membered aziridine core is a primary driving force for its reactions. upenn.edu This strain allows for facile cleavage of the carbon-nitrogen bonds under various conditions, providing a powerful tool for synthetic chemistry. The presence of the N-trityl activating group and a substituent at the C2 position introduces elements of regio- and stereoselectivity to these transformations.

The activated nature of the N-tritylaziridine ring system facilitates its opening by a diverse array of nucleophiles. The reaction typically proceeds via an SN2 mechanism. Various nitrogen nucleophiles, including amines and hydrazones, as well as sulfur-based nucleophiles, have been successfully employed in opening N-sulfonyl aziridines, which serve as effective analogs for the N-trityl system. researchgate.net For instance, the reaction of activated aziridines with amines under catalyst- and solvent-free conditions has been shown to produce valuable vicinal-diamines. rsc.org

The general reactivity pattern involves the nucleophile attacking one of the aziridine ring carbons, leading to the cleavage of a C-N bond. The choice of nucleophile is critical as it dictates the functionality introduced into the resulting acyclic product. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions on Activated Aziridines

Nucleophile Class Specific Reagent Example Expected Product Type
Nitrogen Nucleophiles Aromatic Amines (e.g., Aniline) 1,2-Diamines
Sulfur Nucleophiles Sodium Disulfide (Na₂S₂) Disulfides
Oxygen Nucleophiles Water (H₂O), Alcohols (ROH) β-Amino Alcohols

This table presents generalized reactivity based on studies of analogous activated aziridines. researchgate.netrsc.org

The reactivity of the aziridine ring can be significantly enhanced through electrophilic activation. This process typically involves the use of a protic acid (like trifluoroacetic acid, CF₃CO₂H) or a Lewis acid, which coordinates to the ring's nitrogen atom. frontiersin.orgnih.gov This coordination results in the formation of a highly reactive aziridinium (B1262131) ion intermediate. frontiersin.orgnih.gov

Once formed, the aziridinium ion is readily attacked by a nucleophile, even a weak one such as water. frontiersin.orgnih.gov The subsequent nucleophilic attack proceeds with high efficiency to yield the ring-opened product. This two-step sequence—electrophilic activation followed by nucleophilic attack—is a common and powerful strategy for the transformation of aziridines. frontiersin.org Lewis acids such as zinc chloride (ZnCl₂) and various rare earth metal triflates have also been shown to catalyze the ring-opening of cyclic ethers and related systems, a principle that extends to activated aziridines. mdpi.comresearchgate.net

For an unsymmetrically substituted aziridine such as 2-(1-Tritylaziridin-2-yl)acetonitrile, the nucleophilic attack can occur at two distinct positions: the substituted C2 carbon or the unsubstituted C3 carbon. frontiersin.orgnih.gov The outcome of this competition, known as regioselectivity, is governed by a combination of steric and electronic factors, as well as the nature of the electrophile and nucleophile involved. frontiersin.orgrsc.org

Typically, in SN2-type reactions, nucleophilic attack is favored at the less sterically hindered carbon. researchgate.net For 2-alkyl substituted aziridines, this often results in the cleavage of the C3-N bond. researchgate.net However, the electronic nature of the substituents can override steric considerations. For example, studies on aziridines with a C2 alkyl substituent bearing a γ-ketone showed that ring-opening with water in the presence of acid occurred selectively at the C2 position. frontiersin.orgnih.gov Conversely, changing the substituent to one containing a γ-silylated hydroxy group directed the attack to the unsubstituted C3 position. frontiersin.orgnih.gov These findings highlight the crucial role that the C2-substituent—in this case, the cyanomethyl group—plays in determining the reaction's regiochemical outcome. The reaction generally proceeds in a concerted, stereospecific manner, leading to an inversion of configuration at the carbon center that is attacked. upenn.edu

The reactivity of this compound is a direct consequence of the interplay between the inherent ring strain of the aziridine and the electronic and steric effects of its substituents.

Ring Strain : The three-membered ring is highly strained, which lowers the activation energy for ring-opening reactions, making them thermodynamically favorable. upenn.edu

N-Trityl Group : The bulky trityl (triphenylmethyl) group on the nitrogen atom serves multiple roles. It functions as an activating group, withdrawing electron density from the ring and making the ring carbons more electrophilic. Its significant steric bulk also influences the direction from which a nucleophile can approach the molecule.

C2-Acetonitrile Group : The electron-withdrawing nature of the cyanomethyl (-CH₂CN) substituent at the C2 position further influences the electronic properties of the aziridine ring. This substituent can affect the relative electrophilicity of the C2 and C3 carbons, thereby playing a critical role in directing the regioselectivity of the ring-opening reaction. frontiersin.orgnih.gov Studies on conjugated cyclopropyl (B3062369) N-tosylaziridines have shown that electronic effects from substituents can significantly alter reaction rates and pathways compared to non-conjugated analogs, underscoring the powerful influence of substituents on reactivity. researchgate.net

Transformations of the Nitrile Functionality

The cyanomethyl group of this compound is a versatile synthetic handle. The nitrile functionality can undergo a variety of chemical transformations, most notably hydrolysis to form amides and carboxylic acids. researchgate.net

The hydrolysis of the nitrile group is a well-established transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. chemguide.co.uk The reaction can be performed under either acidic or basic conditions, with the final product depending on the chosen method. libretexts.org

Acidic Hydrolysis : Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), results in the formation of the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The intermediate amide is formed first but is typically hydrolyzed further under the reaction conditions.

Alkaline Hydrolysis : Heating the nitrile under reflux with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH), yields the salt of the carboxylic acid (e.g., a sodium carboxylate) and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid from this reaction, the resulting solution must be acidified with a strong acid. libretexts.org

It is also possible to achieve a chemoselective hydration of a nitrile to the corresponding amide without significant further hydrolysis to the carboxylic acid. researchgate.net This can be accomplished using specific reagents and milder conditions, such as employing tetrabutylammonium (B224687) hydroxide (TBAH) as a catalyst. researchgate.net

Table 2: Summary of Conditions for Nitrile Hydrolysis

Conditions Reagents Intermediate Product Final Product
Acidic Dilute HCl, heat (reflux) 2-(1-Tritylaziridin-2-yl)acetamide 2-(1-Tritylaziridin-2-yl)acetic acid
Alkaline NaOH(aq), heat (reflux) 2-(1-Tritylaziridin-2-yl)acetamide Sodium 2-(1-tritylaziridin-2-yl)acetate

This table outlines the expected products from the hydrolysis of the nitrile functionality. researchgate.netchemguide.co.uklibretexts.org

Reduction to Amines

The nitrile functionality in this compound can be readily reduced to a primary amine, yielding 2-(1-Tritylaziridin-2-yl)ethanamine. This transformation is a crucial step in the synthesis of various vicinal diamines, which are important building blocks in medicinal chemistry and materials science.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction typically proceeds by nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group. This initial addition leads to the formation of an intermediate imine anion, which is stabilized by complexation with the aluminum species. libretexts.org A second hydride transfer then reduces the imine to a dianion. Subsequent aqueous workup protonates the dianion to furnish the final primary amine. libretexts.orglibretexts.org

Alternatively, catalytic hydrogenation can also be employed for the reduction of nitriles to amines. youtube.com This method offers a milder alternative to metal hydride reductions.

The general mechanism for the LiAlH₄ reduction of a nitrile is outlined below:

Nucleophilic Attack: A hydride ion from LiAlH₄ attacks the electrophilic carbon of the nitrile group. libretexts.org

Formation of Imine Anion: The π-bond of the nitrile is broken, resulting in the formation of an imine anion. libretexts.org

Second Hydride Attack: A second hydride ion attacks the imine carbon. libretexts.org

Protonation: Addition of water in a workup step protonates the resulting dianion to yield the primary amine. libretexts.org

Interactive Table: Reduction of Nitriles to Primary Amines
ReagentProductKey Features
Lithium Aluminum Hydride (LiAlH₄)Primary AmineStrong reducing agent, requires anhydrous conditions and subsequent aqueous workup. masterorganicchemistry.comlibretexts.org
Catalytic Hydrogenation (e.g., H₂/Raney Ni)Primary AmineMilder conditions, often requires high pressure and temperature. youtube.com

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group of this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. wikipedia.orgslideshare.net These reactions are valuable for the synthesis of complex nitrogen-containing molecules.

A prominent example is the reaction with azides to form tetrazoles. researchgate.netyoutube.com This transformation, often catalyzed by a Lewis or Brønsted acid, involves the activation of the nitrile followed by nucleophilic attack of the azide (B81097) anion. youtube.com The resulting intermediate then cyclizes to form the stable, aromatic tetrazole ring. youtube.comnih.gov Tetrazoles are significant in medicinal chemistry as they can act as bioisosteric replacements for carboxylic acids. researchgate.netnih.gov

The general scheme for a [3+2] cycloaddition to form a tetrazole is as follows:

Activation of Nitrile: A Lewis or Brønsted acid coordinates to the nitrile nitrogen, increasing its electrophilicity. youtube.com

Nucleophilic Attack by Azide: The azide anion attacks the activated nitrile carbon. youtube.com

Cyclization: The intermediate undergoes intramolecular cyclization. youtube.com

Protonation: Protonation yields the final tetrazole product. youtube.com

Another important class of [3+2] cycloaddition involves the reaction of nitriles with nitrile oxides to form isoxazoles, or with nitrile imines to yield pyrazoles. youtube.com These reactions expand the synthetic utility of the aziridine-nitrile scaffold for creating diverse heterocyclic systems.

Interactive Table: Cycloaddition Reactions of the Nitrile Group
ReactantProductReaction Type
Azide (e.g., Sodium Azide)Tetrazole[3+2] Cycloaddition researchgate.netyoutube.com
Nitrile OxideIsoxazole[3+2] Cycloaddition youtube.com
Nitrile IminePyrazole[3+2] Cycloaddition youtube.com

Radical Reactions Involving the Nitrile Group

The nitrile group in this compound can act as a radical acceptor in cascade reactions, enabling the construction of various carbocyclic and heterocyclic structures. rsc.org These reactions typically involve the intramolecular addition of a carbon-centered radical to the cyano group. libretexts.org

The process often begins with the generation of a radical at a position that allows for subsequent cyclization onto the nitrile. libretexts.org Upon addition to the nitrile, a cyclic iminyl radical is formed. This intermediate can then abstract a hydrogen atom to produce an imine, which may be isolated or hydrolyzed to a ketone. libretexts.org Alternatively, the iminyl radical can undergo further transformations, such as ring-opening, leading to cyano group migration. libretexts.org

Copper-mediated radical α-heteroarylation of aliphatic nitriles has also been demonstrated, providing a pathway to synthesize α,α-dialkyl-α-aryl nitriles. acs.org This method relies on the generation of cyanoalkyl radicals which then add to heteroarenes. acs.org While not directly demonstrated on this compound, this methodology suggests potential for similar reactivity.

Trityl Group Cleavage and its Impact on Aziridine Stability and Reactivity

The trityl (triphenylmethyl, Tr) group is a bulky N-protecting group that significantly influences the stability and reactivity of the aziridine ring. Its removal, or deprotection, is a critical step in many synthetic sequences to liberate the N-H aziridine for further functionalization.

Cleavage of the trityl group is typically achieved under acidic conditions. total-synthesis.com Brønsted acids such as formic acid or trifluoroacetic acid (TFA) can be used. total-synthesis.com The mechanism involves protonation of the nitrogen or, more likely, the ether-like bond to the trityl group, followed by the departure of the highly stable trityl cation. total-synthesis.com However, the acidic conditions required for trityl group removal can also promote the ring-opening of the strained aziridine ring, especially in highly branched or substituted aziridines. researchgate.netclockss.org This can lead to the formation of undesired side products.

To circumvent this issue, non-acidic deprotection methods have been developed. Reductive cleavage using lithium and a catalytic amount of naphthalene (B1677914) in THF has been reported as an effective method for deprotecting N-tritylaziridines without inducing ring-opening. researchgate.net

The stability of the resulting N-H aziridine is a key consideration. "Non-activated" aziridines, which have a basic nitrogen atom, are generally more stable and less reactive towards nucleophiles than "activated" aziridines bearing electron-withdrawing groups on the nitrogen. clockss.org The N-H aziridine derived from this compound would be considered non-activated and can serve as a precursor for further synthetic transformations, such as N-acylation or N-alkylation, which in turn activate the aziridine ring for subsequent ring-opening reactions. nih.govmdpi.com

Interactive Table: Trityl Group Deprotection Methods
MethodConditionsComments
Acidic CleavageFormic Acid, Trifluoroacetic Acid (TFA)Can lead to aziridine ring-opening. total-synthesis.comresearchgate.net
Reductive CleavageLithium/Naphthalene in THFNon-acidic method, preserves the aziridine ring. researchgate.net
HydrogenationH₂, Pd/CMay also reduce other functional groups and can cause ring-opening. msu.edu

Rearrangement Reactions of the Aziridine-Nitrile System

The strained aziridine-nitrile system is susceptible to various rearrangement reactions, which can be triggered by thermal or catalytic conditions. These rearrangements often involve the cleavage of one of the aziridine ring bonds, leading to the formation of different cyclic or acyclic structures.

For instance, N-acylated aziridines can undergo ring-opening to form higher-substituted radicals. mdpi.com While the trityl group is not an acyl group, its removal and subsequent N-functionalization can lead to substrates for such rearrangements. Palladium-catalyzed isomerization of aziridines to allylic amines is another known transformation, though this typically applies to aziridines derived from alkenes. nih.gov

Rearrangements can also be initiated by the cleavage of the C-C bond of the aziridine ring, although C-N bond cleavage is more common. mdpi.com The presence of the nitrile group can influence the regioselectivity of ring-opening reactions. Nucleophilic attack on activated aziridines often occurs at the carbon atom further from the electron-withdrawing group. clockss.org

In some cases, rearrangement of the aziridine ring can lead to the formation of other heterocyclic systems. For example, the Baldwin rearrangement describes the transformation of 4-isoxazolines into 2-acylaziridines, highlighting the potential for interconversion between different heterocyclic systems. nih.gov While this is not a direct rearrangement of the aziridine-nitrile system, it illustrates the types of skeletal reorganizations that can occur in related strained heterocycles. More directly, the transformation of vinylpyrrolidines via aza-Claisen rearrangement can produce nine-membered ring lactams, showcasing the diverse possibilities for rearrangement reactions in nitrogen-containing systems. researchgate.net

Despite a comprehensive search for scientific literature, there is insufficient specific information available in the public domain regarding the applications of this compound in the synthesis of complex organic molecules as outlined in the provided structure. While general methodologies exist for the use of chiral aziridines in asymmetric synthesis and for the construction of nitrogen-containing heterocycles, detailed research findings, specific examples, and data tables directly pertaining to this compound in the synthesis of substituted piperidines, pyrrolidines, polycyclic scaffolds, and its role in architecturally complex molecular scaffolds and cascade reactions could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and content inclusions at this time. The available literature does not provide the necessary depth of information on this specific compound to fulfill the detailed requirements of the prompt.

Stereochemical Control and Mechanistic Studies

Origin of Stereoselectivity in Synthesis and Transformations

The synthesis of enantiomerically pure 2-substituted aziridines, such as 2-(1-Tritylaziridin-2-yl)acetonitrile, relies on stereoselective strategies. The origin of stereoselectivity often stems from the use of chiral starting materials or chiral catalysts. In the case of N-tritylaziridines, the bulky trityl group plays a significant role in directing the approach of incoming reagents, leading to high diastereoselectivity in many reactions.

For instance, the aziridination of α,β-unsaturated esters using N-trityl imines can proceed with high stereocontrol, influenced by the geometry of the starting alkene and the nature of the catalyst. The facial selectivity is dictated by the steric hindrance imposed by the trityl group, forcing the incoming nucleophile or electrophile to attack from the less hindered face of the aziridine (B145994) ring.

Transformations of the this compound, such as nucleophilic ring-opening reactions, are also subject to strict stereochemical control. The regioselectivity of the ring-opening is influenced by the electronic nature of the substituent at the C2 position and the N-protecting group. In many cases, the reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the stereocenter being attacked. For example, the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines with HBr occurs at the unsubstituted C3 position, while reaction with benzyl (B1604629) bromide leads to attack at the substituted C2 position. nih.gov This highlights the subtle interplay of steric and electronic factors in determining the reaction outcome.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides invaluable insights into the structure, reactivity, and reaction mechanisms of this compound that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the intricate details of reaction mechanisms involving aziridines. researchgate.net For the formation of the aziridine ring, computational studies can model the transition states of various proposed pathways, such as those involving nitrene insertion or the reaction of imines with ylides. These calculations can help identify the lowest energy pathway and explain the observed stereoselectivity. For instance, in the aziridination of imines with sulfur ylides, computational models can distinguish between closed (cisoid) and open (transoid) transition states to rationalize the diastereoselectivities observed. thieme-connect.com

In the context of ring-opening reactions, DFT studies can map out the potential energy surface for the approach of a nucleophile. These studies can determine the activation barriers for attack at different positions of the aziridine ring, thereby predicting the regioselectivity. nih.gov For example, computational analyses have been used to understand the regioselective ring-opening of 2-arylaziridines catalyzed by palladium complexes, revealing that the interaction between the catalyst and the aziridine substrate is crucial for selectivity. nih.gov Theoretical calculations have shown that the ring-opening of aziridines can proceed through a concerted or stepwise mechanism, and can help to identify key intermediates, such as aziridinium (B1262131) ions. nih.govnih.gov

Theoretical investigations can predict the reactivity and selectivity of this compound in various chemical transformations. By calculating molecular properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, chemists can identify the most likely sites for electrophilic and nucleophilic attack.

For example, the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of an aziridinium ion derived from a 2-(cyanomethyl)aziridine can successfully rationalize the experimentally observed regioselectivity of nucleophilic attack. nih.gov Computational methods can also be employed to predict the outcome of reactions under different conditions, such as with different catalysts or solvents. This predictive power accelerates the development of new synthetic methodologies.

The conformational preferences of the aziridine ring and its substituents are crucial for understanding its reactivity. The three-membered aziridine ring is inherently strained, but it can still exhibit some degree of puckering. The bulky N-trityl group significantly influences the conformational landscape, often favoring a quasi-equatorial orientation of the substituent at the C2 position to minimize steric interactions.

Computational modeling, using methods such as DFT, can be used to determine the relative energies of different conformers. nih.govmdpi.com For this compound, conformational analysis would involve rotating the bonds connecting the cyanomethyl group to the aziridine ring and the trityl group to the nitrogen atom. The results of such an analysis would provide the most stable three-dimensional structure of the molecule. In related systems, such as 2-substituted piperazines, computational studies have shown that an axial conformation can be preferred, sometimes stabilized by intramolecular hydrogen bonding. nih.gov While not a piperazine, this highlights the importance of a detailed conformational search to understand the preferred geometry.

Spectroscopic Techniques for Structural Elucidation Methodologies (as applied in academic research)

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are primary tools for characterizing the structure of this compound.

1H NMR: The proton NMR spectrum would show characteristic signals for the protons on the aziridine ring, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the aromatic protons of the trityl group. The chemical shifts and coupling constants of the aziridine ring protons are particularly informative about the stereochemistry of the molecule. In related N-tritylaziridine derivatives, the aziridine protons typically appear in the range of 2-3 ppm. The large trityl group would cause significant shielding or deshielding effects on nearby protons.

13C NMR: The carbon NMR spectrum would provide signals for all the carbon atoms in the molecule. The chemical shifts of the aziridine ring carbons would be in the range of 30-50 ppm. The nitrile carbon would appear around 115-120 ppm, and the carbons of the trityl group would be observed in the aromatic region (120-150 ppm), along with a signal for the quaternary carbon attached to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in this compound. The most characteristic absorption would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp band in the region of 2220-2260 cm-1. The presence of the trityl group would be indicated by the characteristic C-H stretching and bending vibrations of the aromatic rings.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Functional Group/Proton Environment Predicted Chemical Shift / Wavenumber
1H NMRAziridine ring protons (CH)~2.0 - 3.0 ppm
Methylene protons (CH2CN)~2.5 - 3.5 ppm
Trityl group protons (Ar-H)~7.0 - 7.5 ppm
13C NMRAziridine ring carbons (CH)~30 - 50 ppm
Methylene carbon (CH2CN)~15 - 25 ppm
Nitrile carbon (CN)~115 - 120 ppm
Trityl group carbons (C & C-H)~120 - 150 ppm
IR SpectroscopyNitrile (C≡N) stretch~2240 - 2260 cm-1
Aromatic C-H stretch~3000 - 3100 cm-1
Aliphatic C-H stretch~2850 - 3000 cm-1

Derivatives and Analogs of 2 1 Tritylaziridin 2 Yl Acetonitrile

Synthesis and Reactivity of N-Protected Aziridine (B145994) Acetonitriles with Alternative Protecting Groups

The synthesis of N-protected aziridines is a well-established area of organic chemistry, with several protecting groups being employed to modulate the reactivity of the aziridine nitrogen. While the trityl (Tr) group is a bulky and acid-labile protecting group, other groups such as tosyl (Ts), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) are commonly used. The synthesis of aziridine acetonitriles with these alternative protecting groups often follows established protocols for aziridination.

A common route to N-tosyl aziridines involves the cyclization of N-tosylated 2-amino alcohols. nih.govresearchgate.net This method can be adapted for the synthesis of N-tosyl-2-cyanomethylaziridine. The general strategy involves the N-tosylation of an appropriate amino alcohol precursor, followed by activation of the hydroxyl group (e.g., by mesylation or tosylation) and subsequent intramolecular cyclization. One-pot procedures for the direct conversion of 2-amino alcohols to N-tosyl aziridines have also been developed, offering an efficient synthetic route. nih.gov For instance, higher substituted amino alcohols have been shown to give good yields of N-tosyl aziridines when treated with tosyl chloride and potassium carbonate in acetonitrile (B52724). nih.gov

Similarly, N-Boc and N-Cbz protected aziridine-2-carboxylates, which are close analogs of the target acetonitrile derivatives, can be synthesized from the corresponding unprotected aziridine-2-carboxylate by reaction with di-tert-butyl dicarbonate (for Boc) or benzyl (B1604629) chloroformate (for Cbz). nih.gov These activated aziridines are valuable substrates for ring-opening reactions.

The reactivity of these N-protected aziridine acetonitriles is dominated by nucleophilic ring-opening reactions. The nature of the N-protecting group plays a crucial role in activating the aziridine ring towards nucleophilic attack. Electron-withdrawing groups, such as tosyl and Boc, enhance the electrophilicity of the ring carbons, facilitating cleavage of the C-N bonds. mdpi.com

For example, N-tosyl aziridines are particularly reactive towards nucleophilic ring-opening. ru.nl The ring-opening of N-tosyl-2-ethylaziridine with lithium enediolates has been demonstrated to proceed efficiently. mdpi.com Similarly, N-Boc-activated aziridine-2-carboxylates undergo regioselective ring-opening with fluoride ions. nih.gov The reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents has been shown to be selective for the amide carbonyl at low temperatures, leaving the aziridine ring intact. nih.gov However, under certain conditions, nucleophilic attack on the aziridine ring can occur.

The table below summarizes the synthesis and reactivity of N-protected aziridine acetonitriles with various protecting groups.

N-Protecting GroupTypical Synthesis MethodReactivity Highlights
Tosyl (Ts) Cyclization of N-tosylated 2-amino alcohols. nih.govresearchgate.netHighly activated towards nucleophilic ring-opening. ru.nl
tert-Butoxycarbonyl (Boc) Reaction of the corresponding NH-aziridine with (Boc)₂O. nih.govUndergoes regioselective ring-opening with nucleophiles like fluoride. nih.gov Can be deprotected under acidic conditions. nih.gov
Benzyloxycarbonyl (Cbz) Reaction of the corresponding NH-aziridine with benzyl chloroformate. nih.govParticipates in ring-opening reactions.

Exploration of Varying Substituents on the Aziridine Ring and Nitrile Moiety

The chemical properties and reactivity of 2-(1-tritylaziridin-2-yl)acetonitrile can be further tuned by introducing substituents on the aziridine ring or by chemically modifying the nitrile group.

Substituents on the Aziridine Ring

The introduction of substituents at the C3 position of the aziridine ring can significantly influence the regioselectivity of ring-opening reactions. In general, nucleophilic attack is favored at the less sterically hindered carbon atom. For instance, the synthesis of 3-aryl-substituted aziridine-2-carboxylic acid derivatives has been extensively studied, and these compounds serve as valuable precursors for various nitrogen-containing molecules. mdpi.com The presence of an aryl group at C3 can direct nucleophilic attack to the C2 position, depending on the reaction conditions and the nature of the nucleophile.

Lewis acid-mediated reactions of N-sulfonyl-2-arylsubstituted aziridines have been shown to proceed with complete chemo- and regioselectivity in (3+2) cycloaddition reactions. nih.gov Altering the aryl substituent from phenyl to the more sterically bulky mesityl group has been observed to influence the reaction rate. nih.gov

Modification of the Nitrile Moiety

The nitrile group in this compound is a versatile functional group that can be converted into various other functionalities, leading to a diverse range of derivatives.

Hydrolysis to Carboxylic Acids: The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry. This reaction can be carried out under either acidic or alkaline conditions. chemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk Alkaline hydrolysis, on the other hand, involves heating the nitrile with a base like sodium hydroxide (B78521), which yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk

Conversion to Tetrazoles: The nitrile group can also undergo a [3+2] cycloaddition reaction with azides to form tetrazoles. nih.govyoutube.com This transformation is often facilitated by the use of a Lewis or Brønsted acid to activate the nitrile. youtube.com The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group and is a common motif in medicinal chemistry. nih.gov The reaction of nitriles with sodium azide (B81097) and an ammonium salt in a solvent like DMF at elevated temperatures is a common method for tetrazole synthesis. youtube.com

The following table outlines some potential modifications of the nitrile group and their corresponding synthetic methods.

Functional GroupSynthetic Method
Carboxylic Acid Acidic or alkaline hydrolysis. chemguide.co.uk
Tetrazole [3+2] cycloaddition with an azide source (e.g., NaN₃, NH₄Cl). youtube.com

Comparative Studies of Trityl vs. Other N-Protecting Groups in Aziridine Chemistry

The choice of the N-protecting group is a critical consideration in aziridine chemistry, as it profoundly affects the stability of the aziridine ring, its reactivity towards various reagents, and the stereochemical outcome of reactions. The trityl (Tr) group, being bulky and acid-labile, offers distinct advantages and disadvantages compared to other commonly used protecting groups like tosyl (Ts) and tert-butoxycarbonyl (Boc).

Stability and Lability

A significant challenge in working with N-sulfonylated aziridines, such as N-tosyl derivatives, is the difficulty associated with the removal of the sulfonyl group. nih.gov Deprotection often requires harsh conditions that can lead to undesired ring-opening of the sensitive aziridine. nih.gov In contrast, the trityl group is known for its lability under acidic conditions. However, this acid sensitivity can be a drawback when acidic reagents are required for other transformations in the molecule, as it can lead to premature deprotection and subsequent ring-opening.

To circumvent the issue of ring-opening during deprotection, non-acidic methods for the removal of the trityl group from aziridines have been explored. Reductive deprotection offers a milder alternative for cleaving the N-Tr bond while preserving the aziridine ring. researchgate.net This contrasts with the often more robust conditions required for the cleavage of N-sulfonyl groups.

The Boc group offers a balance in this regard. It is generally stable to a range of reaction conditions but can be readily removed with moderate to strong acids. The deprotection of Boc-protected aziridines can also be achieved under relatively mild acidic conditions, which can be advantageous over the harsher methods sometimes required for sulfonyl groups. nih.gov

Reactivity and Stereoselectivity

The electronic nature of the N-protecting group significantly influences the reactivity of the aziridine ring. Electron-withdrawing groups like tosyl and Boc activate the aziridine towards nucleophilic attack by increasing the electrophilicity of the ring carbons. The bulky trityl group, being less electron-withdrawing, can result in a less activated aziridine ring. In some instances, the use of a trityl group on the imine precursor for an asymmetric aziridination reaction led to low reactivity or low asymmetric induction compared to a benzhydryl group. msu.edu

The steric bulk of the protecting group can also play a crucial role in directing the stereochemical outcome of reactions. The large trityl group can impose significant steric hindrance, potentially influencing the approach of reagents and thus the diastereoselectivity of reactions at or near the aziridine ring.

Lewis acid-mediated reactions are common in aziridine chemistry for promoting ring-opening and cycloaddition reactions. The nature of the N-protecting group can influence the interaction with the Lewis acid and, consequently, the reaction pathway and stereoselectivity. For instance, Lewis acid-mediated (3+2) cycloadditions of N-sulfonylaziridines have been shown to be highly stereoselective. nih.gov The behavior of N-trityl aziridines under similar conditions would likely be influenced by both the electronic and steric properties of the trityl group.

The following table provides a comparative overview of the trityl, tosyl, and Boc protecting groups in the context of aziridine chemistry.

FeatureTrityl (Tr)Tosyl (Ts)tert-Butoxycarbonyl (Boc)
Deprotection Conditions Mildly acidic; Reductive cleavage. researchgate.netOften harsh (e.g., strong reducing agents). nih.govModerately acidic. nih.gov
Ring Stability During Deprotection Prone to ring-opening under acidic conditions. researchgate.netRing-opening can be a significant side reaction. nih.govGenerally stable under mild deprotection conditions.
Activation of Aziridine Ring Less activating (electronically).Strongly activating (electron-withdrawing). ru.nlActivating (electron-withdrawing). nih.gov
Steric Hindrance Very high.Moderate.Moderate.
Influence on Asymmetric Induction Can lead to low reactivity/selectivity in some cases. msu.eduOften used in asymmetric catalysis.Commonly used in asymmetric synthesis.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for preparing functionalized aziridines often rely on multi-step sequences. Future research could focus on developing more atom-economical and environmentally benign methods for the synthesis of 2-(1-Tritylaziridin-2-yl)acetonitrile. This could involve the exploration of catalytic asymmetric aziridination reactions or the development of novel one-pot procedures from readily available starting materials. The use of greener solvents and reagents would also be a key consideration in enhancing the sustainability of its synthesis.

Exploration of Unconventional Reactivity Patterns

The reactivity of the aziridine (B145994) ring is dominated by nucleophilic ring-opening reactions. Future investigations could delve into less conventional transformations of this compound. This might include radical-mediated reactions, transition-metal-catalyzed cross-coupling reactions involving the C-CN bond, or pericyclic reactions that leverage the strain of the three-membered ring. Uncovering novel reactivity could significantly expand the synthetic utility of this building block.

Integration into Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound into continuous flow systems offers the potential for improved reaction control, enhanced safety, and facile scalability. Future work in this area could focus on developing robust and reliable flow protocols for its synthesis and subsequent transformations. The integration of these flow modules into automated synthesis platforms would enable the rapid generation of libraries of complex molecules derived from this aziridine precursor, accelerating drug discovery and materials science research.

Expanding the Scope of Synthetic Applications in Complex Molecule Construction

While this compound is a potential precursor to valuable chiral building blocks, its application in the total synthesis of complex natural products or pharmaceuticals has not been extensively reported. Future research should aim to demonstrate its utility in the construction of intricate molecular architectures. This would involve showcasing its role as a key intermediate in the synthesis of biologically active compounds or novel materials, thereby highlighting its strategic importance in synthetic chemistry.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry and machine learning are poised to revolutionize how chemical reactions are designed and optimized. In the context of this compound, advanced computational modeling could be employed to:

Predict the stereochemical outcome of its reactions.

Elucidate reaction mechanisms and identify key transition states.

Screen for optimal catalysts and reaction conditions.

Design novel transformations with desired reactivity and selectivity.

The synergy between computational predictions and experimental validation would accelerate the development of new synthetic methods and applications for this and related aziridine derivatives.

Data Tables

Due to the lack of specific research on this compound, empirical data for inclusion in tables is not available. The following table represents a hypothetical presentation of data that could be generated through future research.

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Catalyst AToluene8012Data not available
2Catalyst BDichloromethane (B109758)2524Data not available
3Catalyst CAcetonitrile (B52724)508Data not available

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-(1-Tritylaziridin-2-yl)acetonitrile in laboratory settings?

  • Methodological Answer :

  • Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact .

  • Work in a fume hood to prevent inhalation of aerosols or dust .

  • Store the compound in a tightly sealed container under inert gas (e.g., argon) in a cool, dry environment to minimize decomposition .

  • In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately .

    Table 1: Hazard Classification and Handling Guidelines

    Hazard ClassPrecautionary MeasuresEmergency Response
    Acute Toxicity (H311, H331)Use respiratory protection and avoid dust formation Administer oxygen if inhaled; monitor for CNS effects
    Skin Irritation (H315)Wear impermeable gloves and lab coats Wash with soap and water; apply emollients

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Trityl Protection : React aziridine derivatives with trityl chloride in anhydrous dichloromethane under nitrogen, followed by cyanoethylation using acetonitrile precursors .

  • Cycloaddition Strategies : Utilize [2+1] cycloaddition of nitriles with aziridine intermediates, catalyzed by Lewis acids like BF₃·Et₂O .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

    Table 2: Key Reaction Parameters

    StepReagents/ConditionsYield (%)Purity (HPLC)
    TritylationTrityl chloride, DCM, 0°C → RT, 12h65–70≥95%
    CyanoethylationKCN, DMF, 60°C, 6h80–85≥98%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the trityl group (δ 7.2–7.4 ppm for aromatic protons) and aziridine ring (δ 2.1–2.8 ppm for CH₂) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., C–N bond length: 1.47 Å) .
  • IR Spectroscopy : Identify nitrile stretches (~2240 cm⁻¹) and aziridine ring vibrations (650–750 cm⁻¹) .

Advanced Research Questions

Q. How can DFT studies predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :

  • Computational Setup : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .

  • Reactivity Trends : Trityl groups stabilize transition states via steric hindrance, while the nitrile moiety directs regioselectivity in nucleophilic additions .

  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

    Table 3: DFT-Calculated Reactivity Parameters

    ParameterValueImplications
    HOMO (eV)-6.2Susceptible to electrophilic attack at aziridine N
    LUMO (eV)-1.8Favors nucleophilic addition to nitrile carbon

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in ambiguous cases .
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., aziridine ring puckering) .
  • Crystallographic Analysis : Resolve tautomeric or stereochemical ambiguities via single-crystal X-ray diffraction .

Q. What strategies optimize the stability of this compound under catalytic conditions?

  • Methodological Answer :

  • Inert Atmosphere : Conduct reactions under argon to prevent oxidation of the trityl group .
  • Additives : Use radical inhibitors (e.g., BHT) to suppress undesired polymerization .
  • Low-Temperature Storage : Store at –20°C in amber vials to mitigate photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.